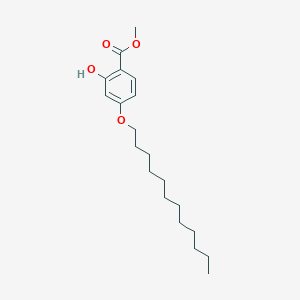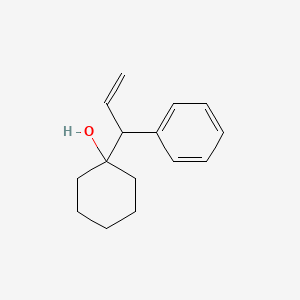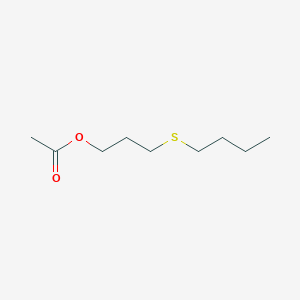![molecular formula C13H9F3N2O3 B14416015 4-[2-Nitro-3-(trifluoromethyl)anilino]phenol CAS No. 82967-89-3](/img/structure/B14416015.png)
4-[2-Nitro-3-(trifluoromethyl)anilino]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-Nitro-3-(trifluoromethyl)anilino]phenol is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a phenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Nitro-3-(trifluoromethyl)anilino]phenol typically involves the nitration of 3-(trifluoromethyl)aniline followed by a coupling reaction with phenol. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-Nitro-3-(trifluoromethyl)anilino]phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroso and hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
4-[2-Nitro-3-(trifluoromethyl)anilino]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and fluorescent dyes.
Biology: Employed in the study of enzyme interactions and as a probe for detecting biological molecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[2-Nitro-3-(trifluoromethyl)anilino]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The trifluoromethyl group enhances the compound’s stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Nitro-3-(trifluoromethyl)aniline
- 4-Nitro-3-(trifluoromethyl)phenol
- 5-Hydroxy-2-nitrobenzotrifluoride
Uniqueness
4-[2-Nitro-3-(trifluoromethyl)anilino]phenol is unique due to the presence of both a nitro group and a trifluoromethyl group, which impart distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
82967-89-3 |
|---|---|
Molekularformel |
C13H9F3N2O3 |
Molekulargewicht |
298.22 g/mol |
IUPAC-Name |
4-[2-nitro-3-(trifluoromethyl)anilino]phenol |
InChI |
InChI=1S/C13H9F3N2O3/c14-13(15,16)10-2-1-3-11(12(10)18(20)21)17-8-4-6-9(19)7-5-8/h1-7,17,19H |
InChI-Schlüssel |
QWIZATHGQIVRMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)NC2=CC=C(C=C2)O)[N+](=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




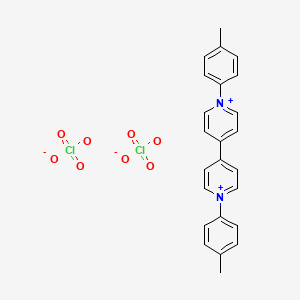
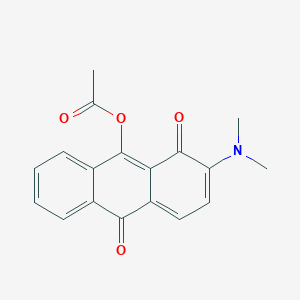
![N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide](/img/structure/B14415957.png)
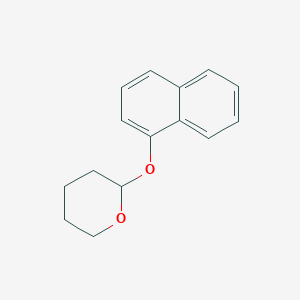

![{2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane](/img/structure/B14415974.png)
